molecular formula C22H20ClN3 B3127163 N-benzyl[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-methylmethanamine CAS No. 338401-72-2

N-benzyl[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-methylmethanamine

Cat. No.: B3127163
CAS No.: 338401-72-2
M. Wt: 361.9 g/mol
InChI Key: KRXKKZZBPXEEOS-UHFFFAOYSA-N
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Description

  • CAS Number : 338401-72-2 .

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those synthesized from imidazole and indazole, are noted for their utility as versatile synthetic intermediates with significant biological importance. They play a crucial role in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, showcasing a range of functionalities vital in medicinal applications such as anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif is successfully employed in numerous advanced chemistry and drug development investigations, indicating the potential of N-benzyl[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-methylmethanamine in these areas (Li et al., 2019).

Medicinal Applications

  • Antibacterial and Antitumor Activity: Imidazole derivatives demonstrate a wide range of biological activities, including antitumor effects. Bis(2-chloroethyl)amino derivatives of imidazole and related compounds are under investigation for their potential as new antitumor drugs, with some structures already undergoing preclinical testing. This highlights the importance of this compound and its derivatives in the synthesis of compounds with various biological properties (Iradyan et al., 2009).
  • Inhibition of Cytochrome P450 Isoforms: The selectivity and potency of chemical inhibitors targeting cytochrome P450 isoforms in human liver microsomes are crucial for understanding drug-drug interactions and metabolism. Compounds similar to this compound could play a role in phenotyping studies and in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Properties

IUPAC Name

N-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3/c1-25(15-17-7-3-2-4-8-17)16-20-22(18-10-12-19(23)13-11-18)24-21-9-5-6-14-26(20)21/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXKKZZBPXEEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-methylmethanamine
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N-benzyl[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-methylmethanamine
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N-benzyl[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-methylmethanamine
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N-benzyl[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-methylmethanamine

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